molecular formula C13H16N2O3 B11861521 tert-Butyl 6-methoxy-1H-indazole-1-carboxylate

tert-Butyl 6-methoxy-1H-indazole-1-carboxylate

Cat. No.: B11861521
M. Wt: 248.28 g/mol
InChI Key: LEPRUPSSOLRUHM-UHFFFAOYSA-N
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Description

tert-Butyl 6-methoxy-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities.

Preparation Methods

The synthesis of tert-Butyl 6-methoxy-1H-indazole-1-carboxylate typically involves the formation of the indazole core followed by functionalization. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 6-methoxy-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 6-methoxy-1H-indazole-1-carboxylate has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studies have investigated its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Research has focused on its anticancer and anti-inflammatory properties, making it a candidate for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-methoxy-1H-indazole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indazole core can bind to active sites, inhibiting the function of specific proteins involved in disease pathways. This interaction can lead to the modulation of signaling pathways, ultimately exerting therapeutic effects .

Comparison with Similar Compounds

tert-Butyl 6-methoxy-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:

  • tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

These compounds share similar structural motifs but differ in their functional groups, leading to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl 6-methoxyindazole-1-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-11-7-10(17-4)6-5-9(11)8-14-15/h5-8H,1-4H3

InChI Key

LEPRUPSSOLRUHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)OC)C=N1

Origin of Product

United States

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